molecular formula C8H17NO B1460298 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine CAS No. 2090988-51-3

1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine

Cat. No.: B1460298
CAS No.: 2090988-51-3
M. Wt: 143.23 g/mol
InChI Key: GLCRXEBTARNMCK-UHFFFAOYSA-N
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Description

1-(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanamine (CAS Number: 1859276-90-6) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol, features a tetrahydro-2H-pyran scaffold with a strategically positioned methanamine functional group . The 6,6-dimethyl modification on the tetrahydropyran ring introduces steric and electronic influences that can critically modulate the molecule's overall conformation, metabolic stability, and binding affinity when incorporated into larger molecular architectures . This makes it a valuable scaffold for constructing novel compounds targeting biologically relevant proteins. Research indicates that derivatives of 6,6-dimethyltetrahydro-2H-pyran are key intermediates in the synthesis of highly potent and selective small-molecule inhibitors, such as those targeting the embryonic ectoderm development (EED) protein, a promising target in oncology . The conformational restraint offered by the tetrahydropyran core can be exploited to lock pharmacophores into their bioactive conformations, potentially leading to improved binding affinity and cellular potency in drug discovery projects . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(6,6-dimethyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-7(5-9)6-10-8/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCRXEBTARNMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine features a six-membered ring structure with two methyl groups and an amine functional group. This unique configuration allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine primarily stems from its amine group, which facilitates interactions with various biomolecules. The compound's mechanism of action involves:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
  • Electrophilic Interactions : The compound may also engage in electrophilic reactions with biological molecules, influencing metabolic pathways and cellular functions.

Biological Activities

Research indicates that 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine exhibits several notable biological activities:

Antimicrobial Activity

Studies have suggested that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential utility in treating infections. For example:

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Potential

Preliminary investigations have suggested that 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine may exhibit anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. Notable findings include:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Mechanism : Induction of caspase-dependent apoptosis
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

These results indicate that the compound may serve as a lead compound for further development in cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine against common pathogens. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested in vivo using a mouse model bearing xenografts of human cancer cells. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies have indicated a favorable safety profile at therapeutic doses; however, further studies are required to establish comprehensive safety data.

Scientific Research Applications

Research indicates that 1-(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanamine exhibits promising biological activities, suggesting potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Medicinal Chemistry : The unique structural features of the compound may allow it to interact with various biological targets, potentially leading to the development of novel therapeutic agents. Its activity profile is still under investigation, but it may play a role in treating infections or other diseases.

Synthetic Pathways

The synthesis of 1-(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanamine typically involves several steps in organic synthesis:

  • Formation of the Tetrahydropyran Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methanamine Group : This step often utilizes amination reactions where an appropriate amine is introduced into the structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 1-(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocycle Type Purity (%) Reference
1-(6,6-Dimethyltetrahydro-2H-pyran-3-yl)methanamine C₈H₁₅NO 143.21 (calc.) 6,6-dimethyl tetrahydro-2H-pyran, -CH₂NH₂ Tetrahydro-2H-pyran N/A N/A
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine C₁₀H₁₂N₄ 188.23 Pyridine, imidazole, -CH₂NH₂ Pyridine/Imidazole N/A
(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine C₁₁H₁₆N₂O₂ 222.26 (calc.) Pyridine, tetrahydro-2H-pyran (O-linked) Pyridine/Tetrahydro-2H-pyran 97
1-[1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanamine HCl C₁₄H₂₂ClN₃O₃S 347.87 Benzothiophene, triazole, piperidine Benzothiophene/Triazole N/A

Key Observations:

  • Heterocycle Diversity: The target compound’s tetrahydro-2H-pyran ring contrasts with pyridine () or benzothiophene () in analogs.
  • Substituent Effects : The 6,6-dimethyl groups on the pyran ring introduce steric hindrance, which may reduce metabolic oxidation compared to unsubstituted analogs .
  • Amine Positioning : The primary amine in the target compound is directly attached to the pyran ring, whereas analogs like the benzothiophene derivative () feature amine groups linked via triazole or piperidine moieties, altering conformational flexibility .

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically involves:

  • Construction of the 6,6-dimethyltetrahydro-2H-pyran ring or its precursor.
  • Functionalization at the 3-position to introduce the methanamine group.
  • Protection/deprotection steps to manage reactive groups.
  • Use of selective reagents and catalysts to control stereochemistry and yield.

Synthesis of the 6,6-Dimethyltetrahydro-2H-pyran Core

A common approach to synthesize the 6,6-dimethyltetrahydro-2H-pyran ring involves oxidation and ring-closure reactions starting from suitable keto or alcohol precursors.

Key method:

Step Reagents/Conditions Outcome Yield
1 m-CPBA (1.1 equiv), NaHCO3 (1.99 equiv), CH2Cl2, 0 °C to RT Oxidation of ketone to lactone High (not specified)

This step is crucial to set the ring oxygen and the 6,6-dimethyl substitution pattern.

Introduction of the Aminomethyl Group at the 3-Position

The amine functionality at the 3-position is typically introduced via substitution reactions or reductive amination of a suitable precursor bearing a leaving group or aldehyde functionality at C3.

Method example:

  • Conversion of a 3-hydroxy or 3-halogenated tetrahydropyran intermediate to the corresponding amine via nucleophilic substitution or reductive amination.
  • Reduction of Boc-protected amine intermediates with lithium aluminum hydride (LiAlH4) to yield the free amine.
Step Reagents/Conditions Outcome Yield
1 Boc-protected amine intermediate + LiAlH4, room temperature Deprotection and reduction to free amine Quantitative

Coupling and Functional Group Transformations

Coupling of the amine with acid derivatives to form amides or further elaboration of side chains is performed using peptide coupling reagents such as HATU in the presence of bases like diisopropylethylamine (DIPEA) in dichloromethane at low temperatures.

Step Reagents/Conditions Outcome Yield
1 Amine + acid + HATU + DIPEA, 0 °C to RT Amide bond formation 55-61%

Olefin cross-metathesis and Wittig olefination are also used to modify side chains attached to the tetrahydropyran ring, allowing for the introduction of unsaturated moieties or diene systems.

Detailed Reaction Sequence Example

An illustrative synthetic sequence adapted from recent literature is summarized below:

Step Intermediate Reagents/Conditions Description Yield
1 (S)-(-)-ethyl lactate Alkylation with in situ generated methoxymethyl chloride (MOMCl) Formation of MOM ether protecting group 95%
2 MOM ether DIBAL-H reduction at -78 °C Reduction to aldehyde intermediate Not specified
3 Aldehyde Horner–Wadsworth–Emmons reaction with Ando-type phosphonate and t-BuOK Formation of Z-enoate side chain 69%
4 Enoate Hydrolysis with aqueous base Formation of acid fragment 96%
5 Boc-protected amine LiAlH4 reduction Formation of free amine Quantitative
6 Amine + Acid Coupling with HATU and DIPEA Amide bond formation 55-61%
7 Amide Olefin cross-metathesis with nitro-Grela catalyst Side chain modification 40-74%
8 Aldehyde Wittig olefination Formation of diene derivative 86-87%

Notes on Stereochemistry and Conformation

  • The stereochemistry at C3 and C6 positions is critical for biological activity and is controlled by the choice of starting materials and reaction conditions.
  • Conformational analysis indicates that N-methylation of the amine affects the tetrahydropyran ring conformation, influencing the axial or equatorial positioning of substituents.
  • Intramolecular hydrogen bonding and steric effects from the 6,6-dimethyl groups stabilize specific conformers, which has been confirmed by NMR coupling constants and NOE experiments.

Summary Table of Key Preparation Methods

Preparation Aspect Method/Condition Key Reagents Yield/Notes
Tetrahydropyran ring formation Baeyer-Villiger oxidation m-CPBA, NaHCO3, CH2Cl2 High yield, mild conditions
Aminomethyl introduction Boc-protected amine reduction LiAlH4 Quantitative conversion
Amide coupling HATU-mediated coupling HATU, DIPEA, DCM 55-61% yield
Side chain modification Olefin cross-metathesis, Wittig reaction Nitro-Grela catalyst, Ph3P=CH2 40-87% yield
Stereochemical control Use of chiral starting materials (S)-(-)-ethyl lactate, chiral auxiliaries Essential for activity

Q & A

Basic Research Question

  • NMR : 1^1H NMR reveals characteristic splitting patterns for the tetrahydropyran ring (δ 1.2–1.8 ppm, methyl groups; δ 3.5–4.0 ppm, methine adjacent to amine). 13^{13}C NMR confirms quaternary carbons at C6 (δ 25–30 ppm).
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+ at m/z 170.1652) and fragmentation patterns (loss of NH2_2CH2_2 group).
    Cross-reference with PubChem’s computed InChI and SMILES data for validation .

How can stereochemical purity be assessed given the compound’s bicyclic structure?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers.
  • X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to determine absolute configuration.
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to confirm stereochemistry .

What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Basic Research Question

  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC50_{50} determination).
  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets like serotonin receptors).
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

How can computational methods predict potential biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina with protein databases (PDB IDs: 5-HT1A_{1A}, MAO-A) to simulate ligand-receptor interactions.
  • Pharmacophore Modeling : Identify critical H-bond donors (amine group) and hydrophobic regions (dimethylpyran) using Schrödinger’s Phase.
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate binding stability .

How should conflicting solubility data in aqueous vs. lipid media be resolved?

Advanced Research Question

  • Controlled Experiments : Measure solubility in buffered solutions (pH 3–9) and lipid mimics (e.g., 1-octanol).
  • Hansen Solubility Parameters (HSP) : Calculate δd_d, δp_p, and δh_h to rationalize discrepancies.
  • Microscopy : Dynamic light scattering (DLS) detects aggregation in aqueous phases .

What analytical strategies identify byproducts in large-scale syntheses?

Advanced Research Question

  • LC-MS/MS : Hyphenated with a C18 column (ACN/water gradient) to detect low-abundance impurities.
  • NMR-guided fractionation : 1^1H-13^{13}C HSQC identifies cross-peaks for unexpected adducts (e.g., Michael addition byproducts).
  • Kinetic Analysis : Monitor reaction progress via in-situ IR for intermediate trapping .

How does thermal stability vary under storage conditions?

Advanced Research Question

  • TGA/DSC : Thermogravimetric analysis (heating rate 10°C/min) determines decomposition onset (~200°C).
  • Arrhenius Modeling : Accelerated stability studies (40–60°C, 75% RH) predict shelf life.
  • Degradation Pathways : Identify oxidation products (e.g., N-oxide formation) via HPLC-UV/Vis .

What methods resolve enantiomers for chiral purity assessment?

Advanced Research Question

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of the undesired enantiomer.
  • Chiral Stationary Phases : Use supercritical fluid chromatography (SFC) with CO2_2/methanol for rapid separation.
  • Crystallization-Induced Diastereomer Transformation : Seed with enantiopure crystals to enhance yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
Reactant of Route 2
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine

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